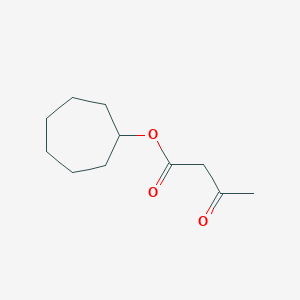
Cycloheptyl 3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloheptyl 3-oxobutanoate is an organic compound with the molecular formula C11H18O3 It is an ester derived from the reaction between cycloheptanol and 3-oxobutanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloheptyl 3-oxobutanoate can be synthesized through the esterification reaction between cycloheptanol and 3-oxobutanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl 3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: this compound can be oxidized to cycloheptyl 3-oxobutanoic acid.
Reduction: Reduction can yield cycloheptyl 3-hydroxybutanoate.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Cycloheptyl 3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cycloheptyl 3-oxobutanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the electronic and steric effects of the cycloheptyl group.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxobutanoate: Similar in structure but with an ethyl group instead of a cycloheptyl group.
Methyl 3-oxobutanoate: Contains a methyl group in place of the cycloheptyl group.
Isopropyl 3-oxobutanoate: Features an isopropyl group instead of a cycloheptyl group.
Uniqueness
Cycloheptyl 3-oxobutanoate is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in organic synthesis and research.
Properties
CAS No. |
653565-53-8 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
cycloheptyl 3-oxobutanoate |
InChI |
InChI=1S/C11H18O3/c1-9(12)8-11(13)14-10-6-4-2-3-5-7-10/h10H,2-8H2,1H3 |
InChI Key |
GAEIHYPOJTWYDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OC1CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















